(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate is a synthetic compound belonging to the class of benzodiazepines, which are known for their psychoactive properties. This compound exhibits potential pharmacological activities, particularly in the realm of neuropharmacology. The compound is characterized by its complex structure which includes a bromine atom and a pyridine moiety, contributing to its biological activity and interactions.
The compound has been referenced in various scientific patents and databases, including Google Patents and PubChem, indicating its relevance in medicinal chemistry and pharmaceutical applications. Its Chemical Abstracts Service (CAS) number is 308242-23-1, which is essential for identifying the compound in chemical literature and databases .
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate falls under the classification of:
The synthesis of (S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate typically involves multi-step organic reactions. The key steps include:
Technical details regarding specific reagents and conditions can be found in patent literature detailing these synthetic pathways .
The molecular structure of (S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate can be described as follows:
The compound features:
The three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography if available.
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate can participate in various chemical reactions typical of benzodiazepine derivatives:
These reactions are crucial for modifying the compound to explore its pharmacological properties further.
The mechanism of action for (S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate likely involves modulation of neurotransmitter systems in the brain. Specifically:
Quantitative data on binding affinities and receptor interactions would provide deeper insights into its pharmacodynamics.
The physical properties include:
Key chemical properties include:
These properties are essential for formulation development in pharmaceutical applications.
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-y)-2,3-dihydrobenzo[e][1,4]diazepin)propanoate has potential applications in:
Its unique structure offers opportunities for further modifications to enhance efficacy and reduce side effects in therapeutic applications.
Benzodiazepine derivatives represent one of medicinal chemistry’s most impactful scaffolds, renowned for their central nervous system (CNS) modulation via γ-aminobutyric acid type A (GABAA) receptors. Classical 1,4-benzodiazepines, exemplified by diazepam, established the therapeutic potential of this core for anxiolysis, sedation, and muscle relaxation. However, their clinical utility was hampered by drawbacks such as prolonged sedation, metabolic instability, and dependency risks. This spurred research into structurally refined analogs with optimized pharmacokinetics and target selectivity [7] [8]. The evolution culminated in "soft" benzodiazepines—designed for rapid metabolism to inactive metabolites—where the title compound emerges as a critical synthetic precursor. Specifically, it serves as the penultimate intermediate for remimazolam, an ultra-short-acting intravenous sedative approved for procedural sedation and general anesthesia induction. This underscores a strategic shift in benzodiazepine design: leveraging targeted modifications for controllable therapeutic effects [7] [8].
(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate (CAS: 308242-23-1) embodies sophisticated pharmacophore engineering within the benzodiazepine class. Its molecular architecture (C₁₈H₁₆BrN₃O₃; MW: 402.24 g/mol) integrates three key elements critical for modern drug design [2] [4] [6]:
Table 1: Structural and Physicochemical Profile of (S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate
Property | Value/Descriptor | Source/Reference |
---|---|---|
Molecular Formula | C₁₈H₁₆BrN₃O₃ | [2] [6] [8] |
Molecular Weight | 402.24 g/mol | [2] [8] |
CAS Registry Number | 308242-23-1 | [2] [4] [5] |
IUPAC Name | methyl (S)-3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate | [4] [5] [6] |
SMILES Notation | O=C(OC)CC[C@@H]1N=C(C2=NC=CC=C2)C3=CC(Br)=CC=C3NC1=O | [2] [5] [6] |
Storage Conditions | Sealed, dry, room temperature | [2] [5] [6] |
The propanoate side chain’s spatial orientation, anchored to the chiral C3, further enables optimal vectoring for receptor contact points absent in classical 1,4-benzodiazepines. This structural complexity necessitates advanced asymmetric synthesis, reflected in commercial pricing (e.g., $215/25g at 97% purity) [4] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2